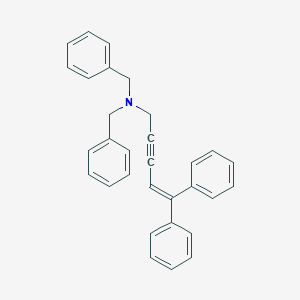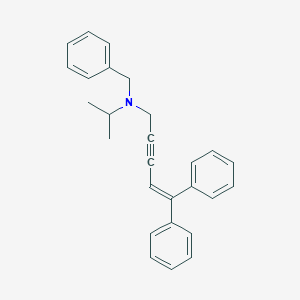![molecular formula C17H16N6O B286701 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B286701.png)
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as JNK-IN-8, is a small molecule inhibitor of c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that play a critical role in the regulation of cellular processes such as apoptosis, inflammation, and stress response. JNKs have been implicated in the pathogenesis of a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile works by inhibiting the activity of JNKs, which are involved in the regulation of cellular processes such as apoptosis, inflammation, and stress response. JNKs are activated by various stimuli, including oxidative stress, cytokines, and growth factors. Once activated, JNKs phosphorylate a variety of downstream targets, including transcription factors, cytoskeletal proteins, and pro-apoptotic proteins. By inhibiting JNK activity, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can induce apoptosis and inhibit cell proliferation. In animal models of neurodegenerative diseases, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can improve neurological function and reduce neuroinflammation. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have a protective effect on the cardiovascular system and to improve glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
One advantage of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is its specificity for JNKs, which allows for targeted inhibition of this pathway. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is its relatively low potency compared to other JNK inhibitors. Additionally, 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile. One area of interest is the development of more potent JNK inhibitors that could be used in clinical settings. Another area of research is the identification of biomarkers that could be used to predict patient response to JNK inhibition. Additionally, further studies are needed to elucidate the role of JNKs in various diseases and to determine the optimal dosing and administration of JNK inhibitors.
合成法
The synthesis of 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile involves several steps, including the reaction of 3,5-dimethylphenol with 2-chloro-6-(4-pyrimidinyl)pyridine, followed by the reaction of the resulting intermediate with 3-methyl-1H-pyrazole-4-carbonitrile. The final product is obtained after purification and characterization.
科学的研究の応用
5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical models of various diseases. Studies have shown that 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile can inhibit the growth of cancer cells, reduce inflammation, and improve neurological function in animal models of neurodegenerative diseases. 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been shown to have a protective effect on the cardiovascular system and to improve glucose metabolism in animal models of diabetes.
特性
分子式 |
C17H16N6O |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
5-amino-1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H16N6O/c1-10-4-11(2)6-13(5-10)24-16-7-15(20-9-21-16)23-17(19)14(8-18)12(3)22-23/h4-7,9H,19H2,1-3H3 |
InChIキー |
CCAYYFLMJQMQAG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C |
正規SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)C)C#N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)







![Methyl 4-[6-(5-methyl-4-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286649.png)
![4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286650.png)
![methyl 4-[6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286651.png)
![4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286652.png)